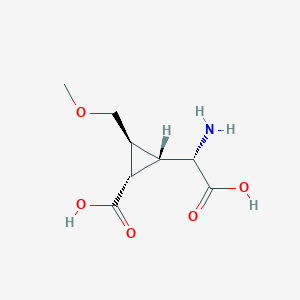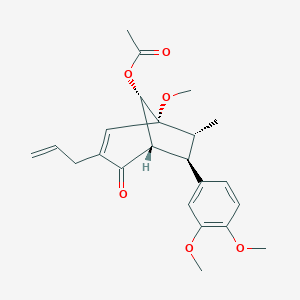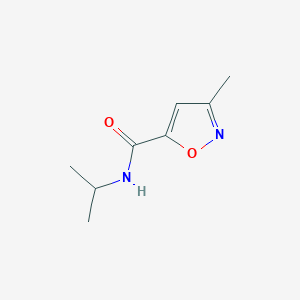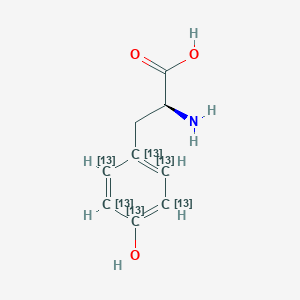
Dithiobis(N,N-dimethyl-4-acetylpiperazinium), diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dithiobis(N,N-dimethyl-4-acetylpiperazinium), diiodide (also known as MitoTEMPO) is a small molecule that has been extensively studied for its potential applications in various fields of scientific research. It is a redox-active compound that has been shown to possess antioxidant properties, and has been used in a variety of studies to investigate the role of oxidative stress in various biological systems.
Wissenschaftliche Forschungsanwendungen
MitoTEMPO has been extensively studied for its potential applications in a variety of fields of scientific research. It has been shown to possess antioxidant properties, and has been used in studies investigating the role of oxidative stress in various biological systems. It has also been used as a tool to investigate mitochondrial dysfunction in diseases such as Parkinson's disease and Alzheimer's disease. Additionally, MitoTEMPO has been used in studies investigating the role of oxidative stress in cancer, diabetes, and cardiovascular disease.
Wirkmechanismus
MitoTEMPO acts as an antioxidant by scavenging reactive oxygen species (ROS) and preventing their damaging effects on cells. It has been shown to specifically target the mitochondria, where it can prevent mitochondrial dysfunction and reduce oxidative stress. MitoTEMPO has also been shown to inhibit the production of ROS by the mitochondria, which can further reduce oxidative stress.
Biochemical and Physiological Effects:
MitoTEMPO has been shown to have a variety of biochemical and physiological effects. It has been shown to protect against oxidative damage to proteins, lipids, and DNA. It has also been shown to improve mitochondrial function and reduce inflammation. Additionally, MitoTEMPO has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MitoTEMPO in lab experiments is its specificity for the mitochondria, which allows for targeted investigation of mitochondrial function and oxidative stress. Additionally, MitoTEMPO is a small molecule that can easily penetrate cell membranes, making it a useful tool for investigating intracellular ROS production. However, one limitation of using MitoTEMPO is that it can potentially interfere with other cellular processes, and its effects may not be specific to oxidative stress.
Zukünftige Richtungen
There are numerous future directions for research on MitoTEMPO. One area of interest is the potential use of MitoTEMPO as a therapeutic agent for diseases such as Parkinson's disease and Alzheimer's disease, where mitochondrial dysfunction and oxidative stress are thought to play a role. Additionally, there is interest in investigating the potential use of MitoTEMPO in cancer therapy, as it has been shown to reduce oxidative stress and inhibit cancer cell growth. Finally, there is potential for the development of new derivatives of MitoTEMPO with improved specificity and potency for use in scientific research.
Synthesemethoden
The synthesis of MitoTEMPO involves the reaction of 4-acetylpiperazine with N,N-dimethyldithiocarbamate, followed by the oxidation of the resulting dithiocarbamate with iodine. The final product is obtained as a diiodide salt, which is a red crystalline solid.
Eigenschaften
CAS-Nummer |
145707-16-0 |
|---|---|
Produktname |
Dithiobis(N,N-dimethyl-4-acetylpiperazinium), diiodide |
Molekularformel |
C16H32N4O2S2+2 |
Molekulargewicht |
630.4 g/mol |
IUPAC-Name |
1-(4,4-dimethylpiperazin-4-ium-1-yl)-2-[[2-(4,4-dimethylpiperazin-4-ium-1-yl)-2-oxoethyl]disulfanyl]ethanone;diiodide |
InChI |
InChI=1S/C16H32N4O2S2.2HI/c1-19(2)9-5-17(6-10-19)15(21)13-23-24-14-16(22)18-7-11-20(3,4)12-8-18;;/h5-14H2,1-4H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
GZTBUOYDBNSQIK-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCN(CC1)C(=O)CSSCC(=O)N2CC[N+](CC2)(C)C)C.[I-].[I-] |
Kanonische SMILES |
C[N+]1(CCN(CC1)C(=O)CSSCC(=O)N2CC[N+](CC2)(C)C)C.[I-].[I-] |
Synonyme |
dithiobis(N,N-dimethyl-4-acetylpiperazinium) dithiobis(N,N-dimethyl-4-acetylpiperazinium), diiodide DT-DMAP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-[4-[5-[[3-[4-(4-Carboxy-3-methoxy-2,5,6-trimethylphenoxy)carbonyl-3-methoxy-2,5,6-trimethylphenoxy]carbonyl-2,5-dihydroxy-4-methylphenyl]methyl]-2-(carboxymethyl)-4,6-dihydroxy-3-methylphenyl]-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid](/img/structure/B137009.png)



![Butanedioic acid, 2-bromo-3-ethyl-, 4-methyl ester, [S-(R*,S*)]-(9CI)](/img/structure/B137021.png)
